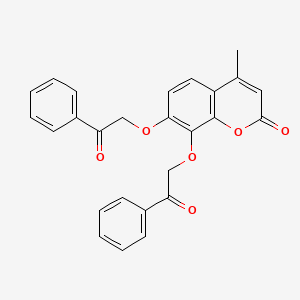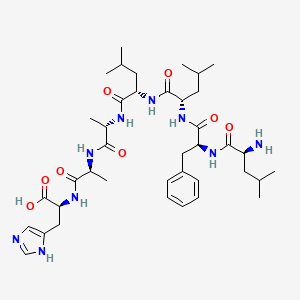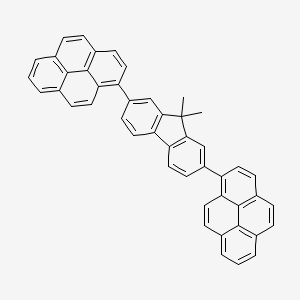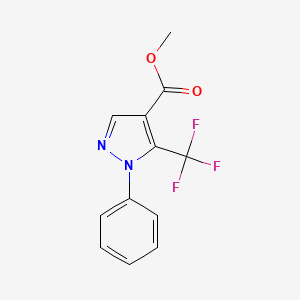![molecular formula C31H47NO3S B12579388 4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate CAS No. 194471-05-1](/img/structure/B12579388.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydroxyphenyl group, a sulfanyl group, and an octadecylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate typically involves a multi-step process. One common method starts with the preparation of 4-hydroxythiophenol, which is then reacted with 4-bromophenyl octadecylcarbamate under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfanyl group can be reduced to form thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol-containing proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxyphenyl)sulfanyl]phenyl methylcarbamate
- 4-[(4-Hydroxyphenyl)sulfanyl]phenyl ethylcarbamate
- 4-[(4-Hydroxyphenyl)sulfanyl]phenyl butylcarbamate
Uniqueness
4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the development of surfactants and hydrophobic coatings.
Properties
CAS No. |
194471-05-1 |
|---|---|
Molecular Formula |
C31H47NO3S |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)sulfanylphenyl] N-octadecylcarbamate |
InChI |
InChI=1S/C31H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-31(34)35-28-20-24-30(25-21-28)36-29-22-18-27(33)19-23-29/h18-25,33H,2-17,26H2,1H3,(H,32,34) |
InChI Key |
DVBUEXRHPYDEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)

